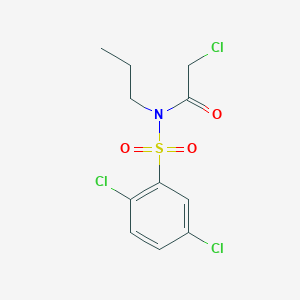![molecular formula C30H30O6 B14391517 Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol CAS No. 89880-91-1](/img/structure/B14391517.png)
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is an organic compound that features both benzoic acid and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyphenylacetic acid with isobutylbenzene under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Shares the phenol functional group but lacks the isobutyl substituent.
Benzoic acid: Contains the carboxylic acid group but does not have the phenol group.
Phenol: Features the hydroxyl group attached to the benzene ring but lacks the carboxylic acid group.
Uniqueness
Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is unique due to the presence of both benzoic acid and phenol functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
89880-91-1 |
|---|---|
Formule moléculaire |
C30H30O6 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2.2C7H6O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13;2*8-7(9)6-4-2-1-3-5-6/h3-11,16-18H,1-2H3;2*1-5H,(H,8,9) |
Clé InChI |
LCHCBOATFZSABV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
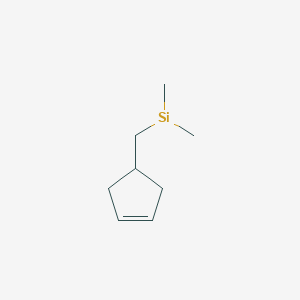
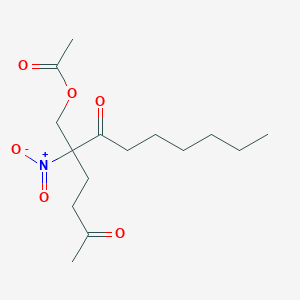

![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
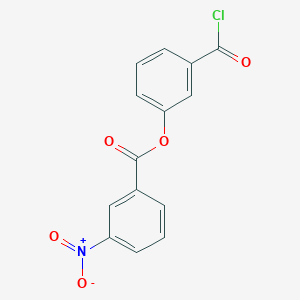
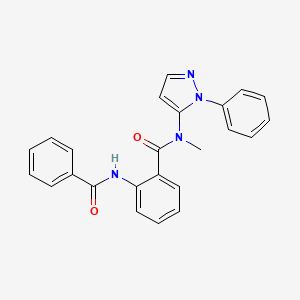
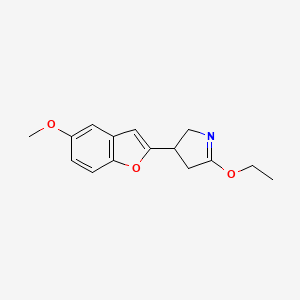
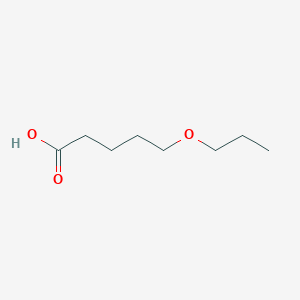
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
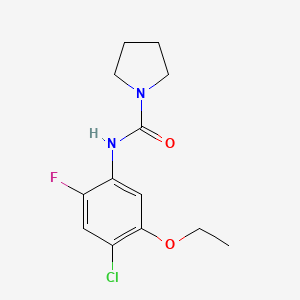
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
